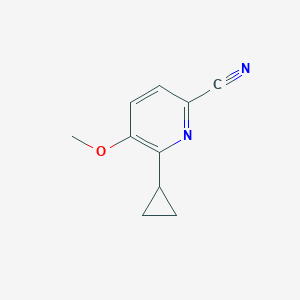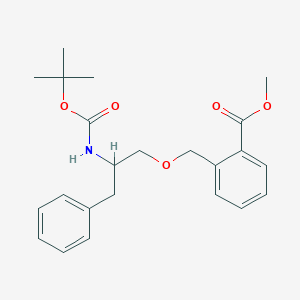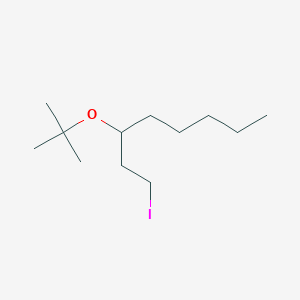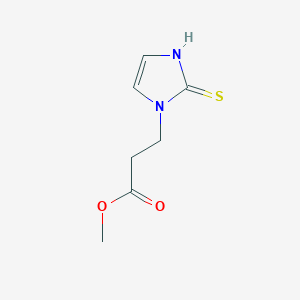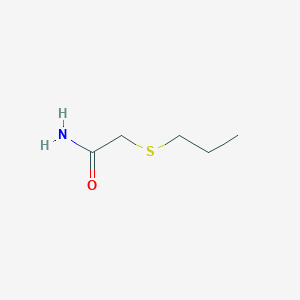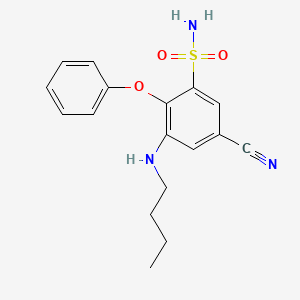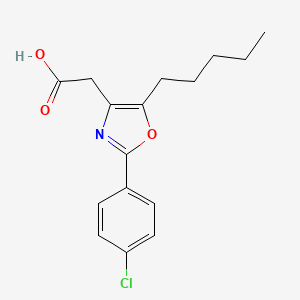
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with pentylamine to form an intermediate, which is then cyclized with glycine to produce the desired oxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学研究应用
Chemistry
In chemistry, 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
作用机制
The mechanism of action of 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
属性
CAS 编号 |
89006-95-1 |
|---|---|
分子式 |
C16H18ClNO3 |
分子量 |
307.77 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C16H18ClNO3/c1-2-3-4-5-14-13(10-15(19)20)18-16(21-14)11-6-8-12(17)9-7-11/h6-9H,2-5,10H2,1H3,(H,19,20) |
InChI 键 |
SEBUBKBGKGHTTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8635527.png)

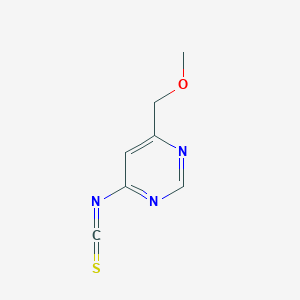
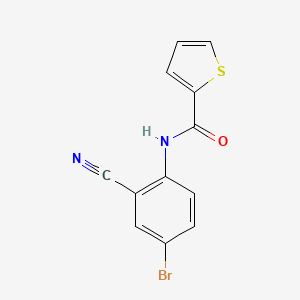
![2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B8635566.png)
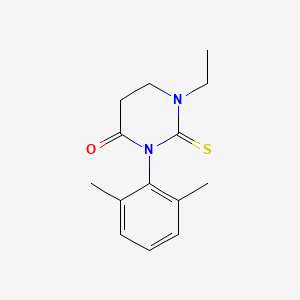
![3-[3-(Diethylamino)propyl]piperidine](/img/structure/B8635577.png)
